molecular formula C17H21N3O4S2 B1230548 3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(5-methyl-2-thiazolyl)benzamide

3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(5-methyl-2-thiazolyl)benzamide

Cat. No.: B1230548
M. Wt: 395.5 g/mol
InChI Key: QYEKUAKGOAYUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(5-methyl-2-thiazolyl)benzamide is a sulfonamide.

Scientific Research Applications

Chemical Synthesis and Biological Screening This compound has been explored in the context of synthesizing bioactive molecules. For instance, Patel et al. (2009) synthesized various substituted benzothiazoles, including those comprising morpholine groups, for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). Similarly, Sahin et al. (2012) worked on triazole derivatives containing morpholine moiety as antimicrobial agents (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Pharmacological Screening Yılmaz et al. (2015) synthesized indapamide derivatives, including those with morpholine groups, as pro-apoptotic anticancer agents (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015). This research demonstrates the potential of compounds with similar structures in cancer treatment.

Chemical Properties and Interactions Research on the chemical properties and interactions of similar compounds includes work by Rayes et al. (2010), who studied alkylation reactions at the benzo moiety of dimethoxybenzo[a]heptalenes with morpholin-4-yl groups (Rayes, Linden, Abou‐Hadeed, & Hansen, 2010). This research enhances understanding of chemical reactions and mechanisms involving morpholine groups.

Enzyme Inhibition Compounds with similar structures have been explored for their enzyme inhibition properties. For example, Supuran et al. (2013) examined aromatic sulfonamide inhibitors of carbonic anhydrases, including morpholinopropyl benzamide, indicating potential medical applications (Supuran, Maresca, Gregáň, & Remko, 2013).

Material Science In material science, Liu et al. (2013) synthesized soluble fluorinated polyamides containing pyridine and sulfone moieties, including morpholinyl groups (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013). This demonstrates the compound's relevance in advanced material development.

Properties

Molecular Formula

C17H21N3O4S2

Molecular Weight

395.5 g/mol

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C17H21N3O4S2/c1-11-9-20(10-12(2)24-11)26(22,23)15-6-4-5-14(7-15)16(21)19-17-18-8-13(3)25-17/h4-8,11-12H,9-10H2,1-3H3,(H,18,19,21)

InChI Key

QYEKUAKGOAYUDR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=C(S3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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